Liensinina

Descripción general

Descripción

La liensinina es un alcaloide bisbencilisoquinolínico que se encuentra principalmente en las semillas de la planta de loto (Nelumbo nucifera). Este compuesto ha llamado la atención por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, anticancerígenos y neuroprotectores .

Aplicaciones Científicas De Investigación

La liensinina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los alcaloides bisbencilisoquinolínicos y sus derivados.

Biología: Se ha investigado su papel en procesos celulares como la autofagia y la apoptosis.

Medicina: Se está explorando su potencial terapéutico en el tratamiento de afecciones como la lesión pulmonar aguda, el cáncer y las enfermedades neurodegenerativas

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

La liensinina ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la activación de la vía de señalización NF-κB mediante la modificación del eje Src/TRAF6/TAK1.

Anticancerígeno: Induce apoptosis en las células cancerosas mediante la generación de especies reactivas de oxígeno (ROS) e inhibe la autofagia.

Neuroprotector: Protege contra la lesión cerebral inducida por isquemia-reperfusión al inhibir la autofagia a través de la vía de señalización PI3K/Akt.

Análisis Bioquímico

Biochemical Properties

Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, liensinine has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .

Cellular Effects

Liensinine exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, liensinine suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, liensinine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .

Molecular Mechanism

At the molecular level, liensinine exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . Liensinine also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, liensinine’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of liensinine have been observed to change over time. Liensinine is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that liensinine can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of liensinine vary with different dosages in animal models. At lower doses, liensinine has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, liensinine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Liensinine is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . Liensinine also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .

Transport and Distribution

Within cells and tissues, liensinine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Liensinine’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .

Subcellular Localization

Liensinine’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows liensinine to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La liensinina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del núcleo de las semillas de loto mediante cromatografía de contracorriente. La mezcla de solventes para la separación puede incluir combinaciones de n-alcano, halohidrocarburo, alcohol graso, cetona grasa, éster graso, éter y agua .

Métodos de producción industrial: En entornos industriales, la extracción de this compound de las semillas de loto se optimiza para la producción a gran escala. El proceso garantiza una alta pureza (superior al 95%) y altas tasas de recuperación, lo que lo hace adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: La liensinina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la this compound para producir formas reducidas con diferentes propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, alterando su actividad y solubilidad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidrogenadas .

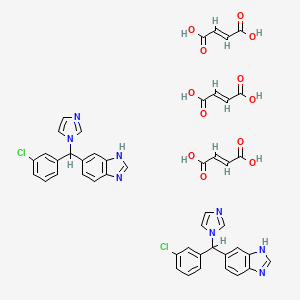

Comparación Con Compuestos Similares

La liensinina a menudo se compara con otros alcaloides bisbencilisoquinolínicos como:

Isothis compound: Similar en estructura, pero difiere en sus efectos farmacológicos específicos.

Neferina: Otro alcaloide de las semillas de loto con distintas propiedades anticancerígenas y neuroprotectoras.

Singularidad: La combinación única de efectos antiinflamatorios, anticancerígenos y neuroprotectores de la this compound, junto con su capacidad de modular múltiples vías de señalización, la diferencia de otros compuestos similares .

Propiedades

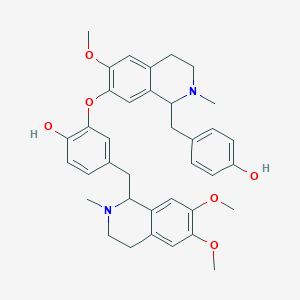

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUCMLUTCAKSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2586-96-1 | |

| Record name | Liensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 99 °C | |

| Record name | Liensinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

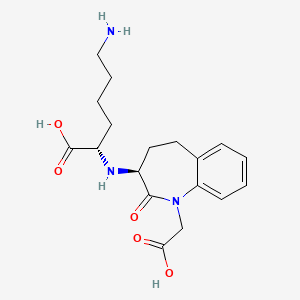

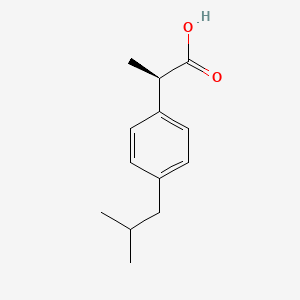

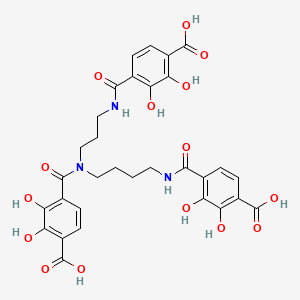

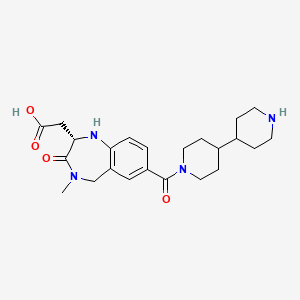

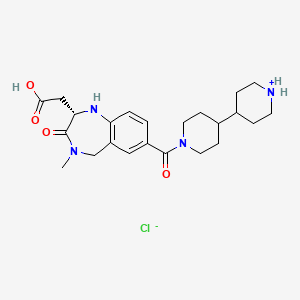

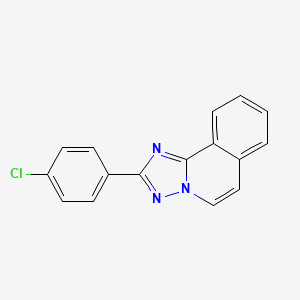

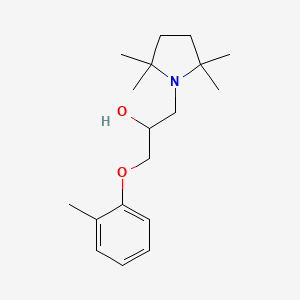

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.